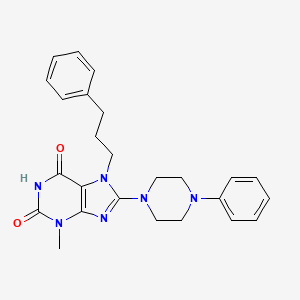

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a 3-phenylpropyl substituent at position 7 and a 4-phenylpiperazinyl group at position 7. This scaffold is structurally analogous to xanthine derivatives, which are known for their pharmacological versatility, including antitumor, anti-inflammatory, and antithrombotic activities . The compound’s synthesis typically involves alkylation and nucleophilic substitution reactions, as seen in related purine-dione derivatives .

Properties

IUPAC Name |

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-28-22-21(23(32)27-25(28)33)31(14-8-11-19-9-4-2-5-10-19)24(26-22)30-17-15-29(16-18-30)20-12-6-3-7-13-20/h2-7,9-10,12-13H,8,11,14-18H2,1H3,(H,27,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTCUIXSFOISRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. It has garnered attention for its potential biological activities, particularly in pharmacology. This article will delve into its biological activity, synthesis, and relevant research findings.

Molecular Formula

The molecular formula of the compound is , indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

The structure features a purine core substituted with various functional groups, including a phenylpiperazine moiety and a phenylpropyl group. This unique arrangement contributes to its biological activity.

IUPAC Name

The IUPAC name for this compound is 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione .

Antiviral Activity

Research has indicated that derivatives of piperazine compounds exhibit antiviral properties. A study focused on the synthesis of 3-phenylpiperidine-2,6-diones reported moderate antiviral activity against several viruses, including HIV-1 and HSV-1. The compound 3g , which shares structural similarities with our target compound, demonstrated significant efficacy in inhibiting viral replication with a cytotoxic concentration (CC50) of 92 μM in Vero cells .

Antibacterial and Antifungal Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as various fungal strains .

The mechanism through which these compounds exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For instance, compounds with arylpiperazine structures are known to act on serotonin receptors, influencing neurotransmitter systems that regulate mood and anxiety .

Synthetic Routes

The synthesis of 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Initial steps focus on creating the purine core followed by the introduction of the phenylpiperazine and phenylpropyl groups through substitution reactions .

Case Study 1: Antidepressant Activity

A study evaluated the pharmacological effects of similar dimethylpurine derivatives in male Wistar rats. The results indicated significant mood-modulating effects, suggesting potential applications in treating depression and anxiety disorders .

| Compound | Activity | CC50 (μM) | Target |

|---|---|---|---|

| 3g | Antiviral (HSV-1) | 92 | Vero Cells |

| Dimethyl derivative | Antidepressant-like | N/A | Rat Model |

Case Study 2: Antimicrobial Efficacy

Another investigation into related piperazine derivatives highlighted their antimicrobial properties against various bacterial strains. The presence of specific functional groups was correlated with enhanced activity against Staphylococcus aureus .

Scientific Research Applications

Antidepressant Properties

Research indicates that compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione exhibit antidepressant-like effects. The phenylpiperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives can enhance neurotransmitter levels in the brain, contributing to their therapeutic effects .

Antipsychotic Potential

Similar compounds have been investigated for their antipsychotic properties. The piperazine ring structure is known for its affinity for dopamine receptors, which plays a vital role in managing psychotic disorders. Preclinical studies suggest that such compounds can reduce symptoms associated with schizophrenia .

Drug Development

The compound serves as a lead structure in the development of new pharmaceuticals targeting central nervous system disorders. Its unique combination of a purine base and piperazine side chain allows for modifications that can enhance efficacy and reduce side effects .

Structure-Activity Relationship Studies

Researchers utilize this compound to explore structure-activity relationships (SAR) to identify key functional groups responsible for biological activity. This approach aids in optimizing lead compounds for better pharmacokinetic and pharmacodynamic profiles .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of purine-based compounds for their antidepressant activity using animal models. The results indicated that modifications on the piperazine ring significantly influenced the efficacy of the compounds, with some exhibiting comparable effects to established antidepressants .

Case Study 2: Antipsychotic Screening

Another research effort focused on screening purine derivatives for antipsychotic activity through behavioral assays in rodents. Compounds similar to 3-methyl-8-(4-phenylpiperazin-1-yl)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione demonstrated significant reductions in hyperactivity and stereotypic behaviors commonly associated with psychosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several purine-dione derivatives, differing primarily in substituents at positions 7 and 8. Below is a comparative analysis based on the provided evidence:

Key Observations

Substituent Effects on Activity :

- The 4-phenylpiperazinyl group (Target and ) is associated with receptor-binding affinity, particularly in neurological and cardiovascular targets .

- Fluorinated substituents (e.g., 3-29A in ) enhance metabolic stability, a critical factor in drug development.

- The 3-phenylpropyl chain (Target and ) may improve membrane permeability compared to shorter alkyl chains (e.g., pentyl in ).

Synthetic Accessibility :

- Yields for purine-dione derivatives vary widely (49–94%), with higher yields observed in intermediates (e.g., 76–94% for linagliptin precursors in ). The target compound’s synthesis likely follows similar pathways but lacks reported optimization data.

Pharmacological Potential: The F-168 analog () demonstrates the therapeutic promise of this scaffold, showing superior antithrombotic activity in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.